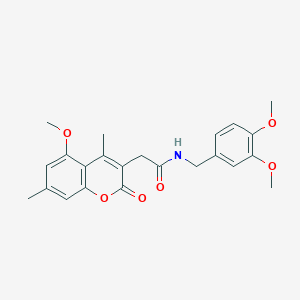

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Description

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic coumarin-derived acetamide compound. Its structure comprises a 2H-chromen-2-one (coumarin) core substituted with methoxy and methyl groups at positions 4, 5, and 7, and an acetamide side chain linked to a 3,4-dimethoxybenzyl group. This compound’s design integrates pharmacophoric elements common in bioactive molecules, such as the coumarin scaffold (known for anticoagulant, anti-inflammatory, and anticancer properties) and the dimethoxybenzyl moiety (often associated with enhanced solubility and receptor binding) .

Properties

Molecular Formula |

C23H25NO6 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C23H25NO6/c1-13-8-19(29-5)22-14(2)16(23(26)30-20(22)9-13)11-21(25)24-12-15-6-7-17(27-3)18(10-15)28-4/h6-10H,11-12H2,1-5H3,(H,24,25) |

InChI Key |

LRECMRHVYDJGNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=C(C=C3)OC)OC)C)C(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chromen-2-one core, followed by the introduction of the acetamide group and the methoxybenzyl moiety. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the oxo group may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, N-(3,4-dimethoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of coumarin-acetamide hybrids. Key structural analogs and their differences are summarized below:

Key Observations :

- Coumarin Core Modifications : The target compound’s 5-methoxy and 4,7-dimethyl groups distinguish it from analogs like 2k and 2l, which lack these substituents. These groups may influence π-π stacking and hydrogen-bonding interactions in biological targets .

- Side Chain Diversity : The dimethoxybenzyl group in the target compound contrasts with hydrazide-linked moieties in 2k/2l and the ethyl-linked dimethoxyphenyl group in the analog from . These differences impact solubility and bioavailability .

- Non-Coumarin Analogs: Benzothiazole-based acetamides (e.g., ) exhibit higher logP values due to trifluoromethyl and aromatic substituents, suggesting divergent pharmacokinetic profiles .

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chromenone moiety and a dimethoxybenzyl group. Its molecular formula is , which suggests potential for various interactions with biological targets due to the presence of multiple functional groups.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of methoxy groups in the structure enhances electron donation properties, contributing to its ability to scavenge free radicals.

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It may inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and thymidylate synthase.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, suggesting it may be beneficial in treating inflammatory diseases.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 10.6 | Significant inhibition observed |

| A549 (Lung Cancer) | 22.1 | Lower potency compared to MCF-7 |

| HT29 (Colorectal Cancer) | 18.4 | Effective against colorectal cancer |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- Case Study on MCF-7 Cells : In a study investigating the effect of this compound on MCF-7 cells, it was found that treatment led to a significant decrease in cell viability after 48 hours. The mechanism was linked to apoptosis induction, as evidenced by increased levels of caspase-3.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.